molecular formula C15H13FN2O B11694559 N'-[(E)-(2-fluorophenyl)methylidene]-3-methylbenzohydrazide

N'-[(E)-(2-fluorophenyl)methylidene]-3-methylbenzohydrazide

Cat. No.: B11694559
M. Wt: 256.27 g/mol
InChI Key: XDUVLZIKEPTTRY-LICLKQGHSA-N
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Description

N’-[(E)-(2-fluorophenyl)methylidene]-3-methylbenzohydrazide is a chemical compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]-3-methylbenzohydrazide typically involves the condensation reaction between 2-fluorobenzaldehyde and 3-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-fluorophenyl)methylidene]-3-methylbenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-fluorophenyl)methylidene]-3-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-fluorophenyl)methylidene]-3-methylbenzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-3-methylbenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2-fluorophenyl)methylidene]-3-methylbenzohydrazide is unique due to the presence of the fluorine atom in the phenyl ring, which can enhance its biological activity and stability. The methyl group on the benzohydrazide moiety also contributes to its distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-3-methylbenzamide

InChI

InChI=1S/C15H13FN2O/c1-11-5-4-7-12(9-11)15(19)18-17-10-13-6-2-3-8-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

XDUVLZIKEPTTRY-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2F

Origin of Product

United States

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